Home > Products > Screening Compounds P146560 > 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide
2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide - 922557-93-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide

Catalog Number: EVT-2958395
CAS Number: 922557-93-5
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

Compound Description: (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1) emerged as a lead compound from virtual screening efforts targeting the urokinase receptor (uPAR). [] It exhibited activity in inhibiting breast MDA-MB-231 invasion, migration, and adhesion, with an IC50 near 30 μM. [] Notably, it also demonstrated anti-angiogenic activity with an IC50 of 3 μM. []

Relevance: IPR-1 shares a significant structural similarity with 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide, particularly in the presence of the benzo[d][1,3]dioxol moiety. The primary difference lies in the replacement of the benzo[d]thiazole and N-benzylacetamide components with a phenylbutan-1-amine structure. Despite these differences, both compounds display promising biological activity, particularly in the context of anti-cancer and anti-angiogenic properties. []

N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide (KCH-1521)

Compound Description: N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide (KCH-1521) is a novel talin modulator. [] It binds to talin and influences the downstream signaling molecules associated with it. [] KCH-1521 effectively reduces angiogenesis in human endothelial cells by changing cell morphology, decreasing focal adhesion protein expression, and inhibiting the phosphorylation of key signaling molecules (FAK, AKT, and ERK). [] It also downregulates the expression of angiogenic genes. []

Relevance: Similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide, KCH-1521 incorporates a benzo[d][1,3]dioxol moiety. Although it lacks the benzo[d]thiazole group, KCH-1521’s involvement in modulating talin and impacting angiogenesis provides insights into the potential therapeutic application of compounds containing benzo[d][1,3]dioxol for targeting cellular processes like angiogenesis. []

3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930)

Compound Description: 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930) is a potent inhibitor of c-kit and VEGFR2 currently undergoing phase I clinical trials for advanced solid tumors. [] Research focusing on understanding its structure-activity relationship led to the synthesis of a series of 3-arylamino N-aryl thiophene 2-carboxamides with modifications at both the quinoline and amide domains of the OSI-930 scaffold. [] This research led to the identification of compounds with promising anti-angiogenic and multi-drug resistance-reversal properties. []

Relevance: While OSI-930 does not share the same structural elements as 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide, the exploration of its structure-activity relationship provided valuable insights into modifying aromatic heterocycles for achieving anti-cancer and anti-angiogenic activities. [] These findings are relevant to the potential development and optimization of 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide. []

(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Compound Description: (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a chalcone synthesized via a Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal. [] It serves as a key precursor in the synthesis of the alkaloid Graveoline. [] The compound adopts an E configuration about the C=C double bond, and its structure was confirmed using X-ray diffraction. []

Relevance: This chalcone derivative shares the benzo[d][1,3]dioxol moiety with 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide. Although the structures differ significantly beyond this shared element, the use of (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one in the synthesis of a complex alkaloid highlights the versatility of benzo[d][1,3]dioxol-containing compounds in constructing diverse chemical structures. []

N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides (K-1 to K-22)

Compound Description: A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, designated as K-1 to K-22, were designed and synthesized as potent lead compounds for auxin receptor agonists. [] These compounds were designed based on the auxin receptor TIR1 (Transport Inhibitor Response 1) using computer-aided drug discovery approaches. [] Among these, K-10 exhibited excellent root growth-promoting activity, surpassing the effects of NAA (1-naphthylacetic acid). []

Relevance: The N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide series, specifically K-10, highlights the potential of 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide as a scaffold for developing auxin receptor agonists. [] Both compounds share the benzo[d][1,3]dioxol group, and K-10's strong binding affinity to TIR1, as revealed by molecular docking analysis, suggests that modifications to the acetamide portion of the 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide structure could lead to compounds with auxin-like activities. []

Overview

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety and a thiazole derivative. This compound is of interest in medicinal chemistry due to its potential biological activities. Its classification falls under the category of thiazole derivatives, which are known for various pharmacological properties.

Source and Classification

The compound can be synthesized through various chemical reactions involving substituted benzene derivatives and amides. It is classified as an organic compound with both aromatic and heterocyclic structures, making it relevant for research in drug development and synthesis.

Synthesis Analysis

Methods

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: This may involve the reaction of benzo[d][1,3]dioxole derivatives with thiazole compounds.
  2. Amidation: The formation of the amide bond between the acetamide and the thiazole derivative is crucial.

Technical Details

The synthesis process may require specific conditions such as controlled temperatures, solvents (like dimethylformamide), and catalysts to facilitate the reactions. The use of protecting groups may also be necessary during certain steps to prevent unwanted reactions.

Molecular Structure Analysis

Structure

The molecular formula for 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide can be represented as:

C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S

This indicates a structure that includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

The molecular weight is approximately 344.39 g/mol. The structural representation shows a central acetamide group linked to both a benzyl group and a thiazole ring, with the benzo[d][1,3]dioxole group providing additional aromatic character.

Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical for amides and aromatic compounds:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, which may modify their substituents.

Technical Details

Understanding the reactivity of this compound in various conditions is essential for predicting its behavior in biological systems or synthetic pathways.

Mechanism of Action

Process

The mechanism of action for compounds like 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide often involves interactions with biological targets such as enzymes or receptors.

Data

Research has indicated that related thiazole derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells. The specific pathways may involve modulation of cell cycle progression or apoptosis-related signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Applications

Scientific Uses

The compound has potential applications in medicinal chemistry, particularly in the development of new antitumor agents. Its unique structure may provide insights into designing drugs that target specific biological pathways associated with cancer cell proliferation and survival.

Properties

CAS Number

922557-93-5

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)-N-benzylacetamide

Molecular Formula

C23H18N2O3S

Molecular Weight

402.47

InChI

InChI=1S/C23H18N2O3S/c26-22(13-17-10-11-19-20(12-17)28-15-27-19)25(14-16-6-2-1-3-7-16)23-24-18-8-4-5-9-21(18)29-23/h1-12H,13-15H2

InChI Key

SGYSWKHZRAXAIS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.